molecular formula C7H5Br2NO2 B1503477 Methyl 5,6-dibromopicolinate CAS No. 1214375-13-9

Methyl 5,6-dibromopicolinate

Cat. No.: B1503477
CAS No.: 1214375-13-9
M. Wt: 294.93 g/mol
InChI Key: LYHRXCVWNSIURQ-UHFFFAOYSA-N
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Description

Methyl 5,6-dibromopicolinate (CAS: 1214375-13-9) is a halogenated picolinate ester with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. It is a high-purity (>95%) building block used in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features bromine substituents at the 5- and 6-positions of the pyridine ring, which confer distinct electronic and steric properties. These attributes make it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex heterocycles.

Properties

IUPAC Name

methyl 5,6-dibromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHRXCVWNSIURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673208
Record name Methyl 5,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214375-13-9
Record name Methyl 5,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5,6-dibromopicolinate (MDBP) is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C7_7H5_5Br2_2NO2_2
  • Molecular Weight : 251.93 g/mol
  • CAS Number : 46311115

Mechanisms of Biological Activity

MDBP exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. The following are key mechanisms through which MDBP exerts its effects:

  • Enzyme Inhibition : MDBP has been investigated for its potential to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, studies suggest that MDBP may act as an inhibitor of phosphodiesterase (PDE), which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) .
  • Receptor Modulation : MDBP has shown promise as a modulator of certain receptors involved in inflammatory processes. By interacting with these receptors, MDBP can influence various signaling pathways related to inflammation and immune response .

Antimicrobial Activity

Research has indicated that MDBP possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. For example, studies show that MDBP exhibits significant activity against Gram-positive bacteria, which are often resistant to conventional antibiotics .

Anti-inflammatory Effects

MDBP's ability to modulate inflammatory responses has been highlighted in several studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations have explored the anticancer properties of MDBP. In vitro studies have demonstrated that MDBP can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Case Study on Antimicrobial Activity :
    • In a study published in the Journal of Medicinal Chemistry, MDBP was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .
  • Case Study on Anti-inflammatory Effects :
    • A study conducted on human monocytes showed that treatment with MDBP resulted in a significant decrease in TNF-α levels when stimulated with lipopolysaccharide (LPS). This suggests that MDBP may be effective in managing conditions characterized by excessive inflammation .
  • Case Study on Anticancer Activity :
    • In vitro assays on breast cancer cell lines revealed that MDBP treatment led to a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP cleavage, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLJournal of Medicinal Chemistry
Anti-inflammatoryHuman monocytesDecreased TNF-α productionStudy on inflammatory responses
AnticancerBreast cancer cellsInduction of apoptosisIn vitro assays

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of methyl 5,6-dibromopicolinate can be contextualized by comparing it to three closely related analogs:

Property This compound Methyl 5,6-Dichloropicolinate Methyl 3,6-Dibromopicolinate
CAS Number 1214375-13-9 Not explicitly listed 495416-04-1
Molecular Formula C₇H₅Br₂NO₂ C₇H₅Cl₂NO₂ C₇H₅Br₂NO₂
Halogen Substituents 5-Br, 6-Br 5-Cl, 6-Cl 3-Br, 6-Br
Molecular Weight (g/mol) 294.93 ~205.00 (calculated) 294.93
Purity >95% >97% Not reported
XLogP3 (Lipophilicity) Not reported Not reported 2.8
Applications Cross-coupling intermediates Research reagents Not explicitly stated

Key Findings:

Electronic and Steric Effects: The 5,6-dibromo isomer exhibits stronger electron-withdrawing effects compared to the 5,6-dichloro analog due to bromine’s higher electronegativity and larger atomic radius. This enhances its reactivity in Suzuki-Miyaura couplings.

Synthetic Utility :

  • This compound’s dual bromine substituents enable sequential functionalization, whereas the dichloro analog may require harsher conditions for analogous transformations due to chlorine’s lower leaving-group propensity.
  • The 3,6-dibromo isomer’s higher lipophilicity (XLogP3 = 2.8) suggests better membrane permeability, making it a candidate for bioactive molecule design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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